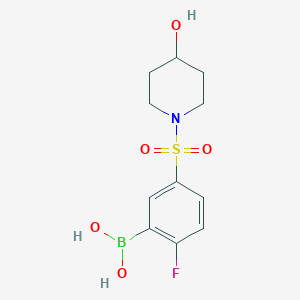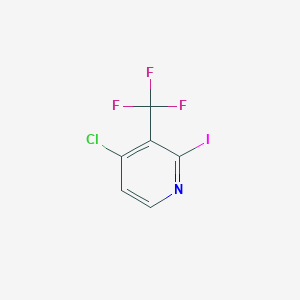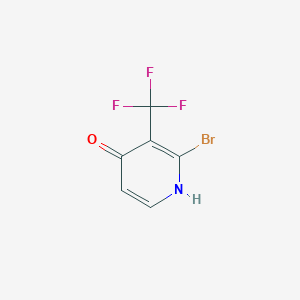
(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid
Übersicht
Beschreibung
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular formula of “(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid” is C11H15BFNO5S . The average mass is 303.115 Da and the monoisotopic mass is 303.074799 Da .Chemical Reactions Analysis
The boron moiety in boronic acids can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The piperidine nucleus, a component of the compound , is a significant structure in drug discovery, particularly in anticancer agents. Piperidine derivatives have been utilized in various ways as anticancer agents due to their pharmacophoric features . The presence of the boronic acid moiety can also contribute to the compound’s potential as a proteasome inhibitor, which is a promising approach in cancer therapy.
Antimicrobial and Antifungal Properties
Compounds with a piperidine structure have shown antimicrobial and antifungal activities. The sulfonyl group attached to the piperidine ring could enhance these properties by increasing the compound’s ability to interact with bacterial and fungal enzymes or proteins, disrupting their function .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory potential of piperidine derivatives is well-documented. This compound could be explored for its efficacy in reducing pain and inflammation, possibly by inhibiting the synthesis of inflammatory mediators or modulating pain receptors .
Antihypertensive Effects
Piperidine derivatives have been associated with antihypertensive effects. The compound’s structural features may allow it to interact with vascular smooth muscle cells or endothelial cells, leading to vasodilation and blood pressure reduction .
Anti-Alzheimer’s Disease
The hydroxypiperidinyl group in the compound’s structure suggests potential cognitive-enhancing effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. Research could focus on the compound’s ability to inhibit enzymes involved in the disease’s progression .
Antipsychotic Potential
Piperidine derivatives have been used as antipsychotic agents. This compound could be investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin, which are implicated in various psychiatric disorders .
Anticoagulant Properties
The unique combination of functional groups in this compound suggests it could act as an anticoagulant. Research could explore its interaction with clotting factors and its potential to prevent thrombosis without causing significant bleeding risk .
Antioxidant Activity
Piperidine derivatives, such as piperine, have shown powerful antioxidant action. This compound could be studied for its ability to scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many chronic diseases .
Wirkmechanismus
Target of Action
The primary target of (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the hydroboration pathway . The addition of a B–H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . This process is generally very rapid, allowing organoborane chemistry to be widely explored .
Pharmacokinetics
The compound’s stability and reactivity suggest it may have favorable pharmacokinetic properties for use in suzuki–miyaura coupling reactions .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the presence of DMSO, PEG300, Tween 80, and water can affect the preparation of the compound for in vivo formulation .
Eigenschaften
IUPAC Name |
[2-fluoro-5-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO5S/c13-11-2-1-9(7-10(11)12(16)17)20(18,19)14-5-3-8(15)4-6-14/h1-2,7-8,15-17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKQJUMNASKXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















